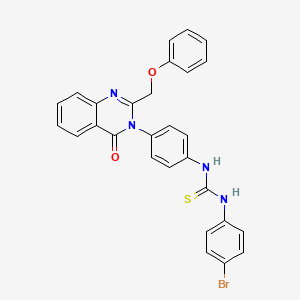
Thiourea, N-(4-bromophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Thiourée, N-(4-bromophényl)-N’-(4-(4-oxo-2-(phénoxymethyl)-3(4H)-quinazolinyl)phényl)- est un composé organique complexe appartenant à la classe des thiourées. Les thiourées sont connues pour leurs diverses applications dans différents domaines, notamment la chimie médicinale, l’agriculture et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Thiourée, N-(4-bromophényl)-N’-(4-(4-oxo-2-(phénoxymethyl)-3(4H)-quinazolinyl)phényl)- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à faire réagir l’isothiocyanate de 4-bromophényle avec la 4-(4-oxo-2-(phénoxymethyl)-3(4H)-quinazolinyl)aniline dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme, avec l’ajout d’une base comme la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La Thiourée, N-(4-bromophényl)-N’-(4-(4-oxo-2-(phénoxymethyl)-3(4H)-quinazolinyl)phényl)- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou thiols correspondants en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile, où l’atome de brome est remplacé par d’autres nucléophiles comme les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque ; généralement effectuée dans un solvant organique comme l’acétonitrile.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium ; les réactions sont souvent effectuées dans des solvants éthérés.
Substitution : Nucléophiles comme les amines, les thiols ; les réactions sont réalisées dans des solvants aprotiques polaires tels que le diméthylformamide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des thiols. Les réactions de substitution peuvent donner lieu à une variété de dérivés substitués.
Applications de la recherche scientifique
La Thiourée, N-(4-bromophényl)-N’-(4-(4-oxo-2-(phénoxymethyl)-3(4H)-quinazolinyl)phényl)- a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme brique élémentaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour son potentiel en tant qu’inhibiteur ou modulateur enzymatique.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisée dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux.
Applications De Recherche Scientifique
Thiourea, N-(4-bromophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Le groupe quinazolinyle est connu pour interagir avec certaines protéines, inhibant potentiellement leur fonction. De plus, le groupe bromophényle peut améliorer l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiourée, N-(4-chlorophényl)-N’-(4-(4-oxo-2-(phénoxymethyl)-3(4H)-quinazolinyl)phényl)- : Structure similaire, mais avec un atome de chlore au lieu de brome.
Thiourée, N-(4-méthylphényl)-N’-(4-(4-oxo-2-(phénoxymethyl)-3(4H)-quinazolinyl)phényl)- : Contient un groupe méthyle au lieu de brome.
Thiourée, N-(4-fluorophényl)-N’-(4-(4-oxo-2-(phénoxymethyl)-3(4H)-quinazolinyl)phényl)- : Présente un atome de fluor à la place du brome.
Unicité
La présence du groupe bromophényle dans la Thiourée, N-(4-bromophényl)-N’-(4-(4-oxo-2-(phénoxymethyl)-3(4H)-quinazolinyl)phényl)- confère des propriétés chimiques uniques, telles qu’une réactivité accrue dans les réactions de substitution et une affinité de liaison accrue dans les systèmes biologiques. Ces caractéristiques en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
118526-03-7 |
|---|---|
Formule moléculaire |
C28H21BrN4O2S |
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-[4-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]phenyl]thiourea |
InChI |
InChI=1S/C28H21BrN4O2S/c29-19-10-12-20(13-11-19)30-28(36)31-21-14-16-22(17-15-21)33-26(18-35-23-6-2-1-3-7-23)32-25-9-5-4-8-24(25)27(33)34/h1-17H,18H2,(H2,30,31,36) |
Clé InChI |
DFZFGLUZCJCNDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



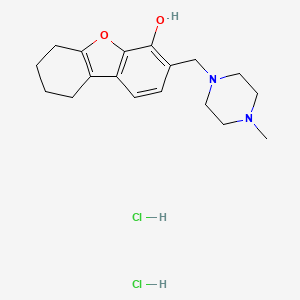
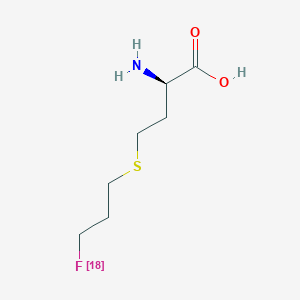
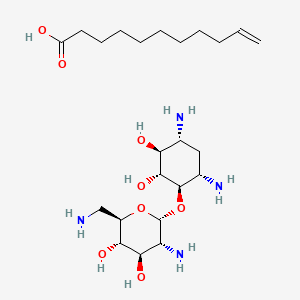
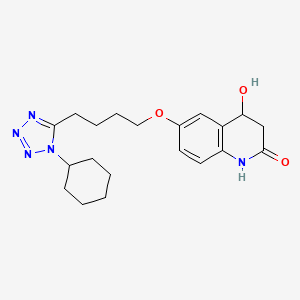
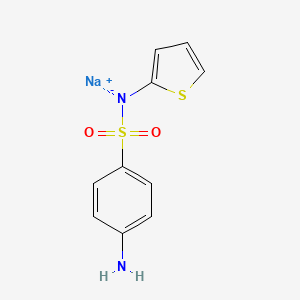
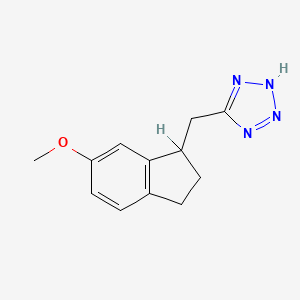
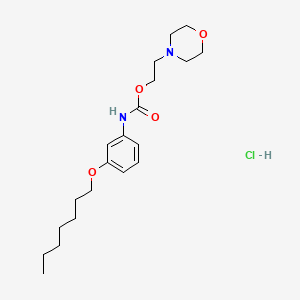
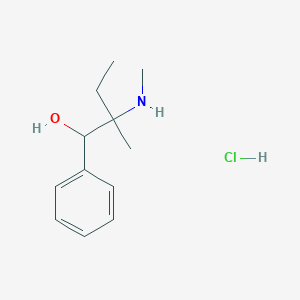


![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

